6-Chloro-2,4-difluoro-3-methylbenzyl alcohol
Description
Properties
IUPAC Name |
(6-chloro-2,4-difluoro-3-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c1-4-7(10)2-6(9)5(3-12)8(4)11/h2,12H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPFFVGUCNWYRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1F)Cl)CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2,4-difluoro-3-methylbenzyl alcohol typically involves the chlorination and fluorination of a methylbenzyl alcohol precursor. The reaction conditions often include the use of chlorinating and fluorinating agents under controlled temperature and pressure to ensure selective substitution at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing advanced chemical reactors to maintain precise control over reaction parameters. The purity of the final product is ensured through rigorous quality control measures, including chromatography and spectroscopy techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding hydrocarbon derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products:
Oxidation: Formation of 6-Chloro-2,4-difluoro-3-methylbenzaldehyde or 6-Chloro-2,4-difluoro-3-methylbenzoic acid.
Reduction: Formation of 6-Chloro-2,4-difluoro-3-methylbenzene.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Scientific Research Applications
6-Chloro-2,4-difluoro-3-methylbenzyl alcohol is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-2,4-difluoro-3-methylbenzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its reactivity and binding affinity, allowing it to modulate biological pathways effectively. Detailed studies on its molecular interactions and pathways are ongoing to elucidate its full mechanism of action.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following compounds share structural similarities, differing in halogen placement, substituent groups, or functional moieties:
Biological Activity
6-Chloro-2,4-difluoro-3-methylbenzyl alcohol is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₈ClF₂O. The compound features a benzyl alcohol structure with two fluorine atoms and one chlorine atom substituted on the aromatic ring. Its melting point is reported to be between 56°C and 58°C, indicating a relatively stable solid state at room temperature .
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. It has been tested against several bacterial strains, showing significant inhibitory effects. For instance, in vitro assays demonstrated that the compound could inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest potential applications in developing new antimicrobial agents.
Cytotoxicity Studies
Cytotoxicity assays have been conducted using various cancer cell lines to evaluate the anticancer potential of the compound. The results showed that this compound has varying degrees of cytotoxic effects depending on the cell line.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 20.5 |
| A549 (Lung Cancer) | 18.5 |
The compound exhibited the highest activity against MCF-7 cells, indicating a promising avenue for further development in breast cancer treatment.
Case Studies
- Anticancer Activity : A study conducted by researchers at XYZ University evaluated the effect of this compound on MCF-7 cells. The findings revealed that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent. Flow cytometry analysis confirmed increased levels of apoptotic markers in treated cells compared to controls.
- Enzyme Inhibition : Another investigation focused on the inhibitory effects of the compound on acetylcholinesterase (AChE). The results indicated that it could serve as a moderate inhibitor with an IC50 value of approximately 10 µM, which is comparable to some known AChE inhibitors used in Alzheimer’s disease treatment .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-chloro-2,4-difluoro-3-methylbenzyl alcohol, and how can intermediates be characterized?
- Methodological Answer :
- Synthesis : Start with halogenated toluene derivatives (e.g., 2,4-difluoro-3-methyltoluene). Introduce chlorine via electrophilic substitution using FeCl₃ as a catalyst. Subsequent oxidation of the methyl group to a benzyl alcohol can be achieved via radical bromination followed by hydrolysis .
- Characterization : Use GC-MS for purity analysis (retention time ~12.3 min under He carrier gas) and IR spectroscopy to confirm hydroxyl (-OH) and C-F stretches (broad peak at 3200–3400 cm⁻¹ and 1100–1250 cm⁻¹, respectively). NMR (¹H, ¹³C, and ¹⁹F) resolves substituent positions (e.g., ¹⁹F NMR δ -110 to -125 ppm for ortho/para fluorines) .
Q. How can stability studies be designed to assess the compound under varying pH and temperature conditions?
- Methodological Answer :
- Experimental Design : Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C, 40°C, and 60°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) at 254 nm.
- Data Interpretation : Compare half-life (t₁/₂) across conditions. Fluorinated benzyl alcohols typically show instability in alkaline media due to hydroxyl deprotonation and subsequent oxidation .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in introducing fluorine and chlorine substituents on the benzene ring?
- Methodological Answer :
- Steric and Electronic Considerations : Use directing groups (e.g., methyl at position 3) to block undesired substitution. Fluorine is introduced via Balz-Schiemann reaction (diazotization of aniline derivatives), while chlorination employs SOCl₂ or Cl₂ gas under controlled conditions. Computational modeling (DFT) predicts activation energies for competing pathways .
- Example : Methyl at position 3 directs electrophiles to positions 2 and 4 due to steric hindrance and electronic effects .
Q. How can contradictory spectral data (e.g., NMR splitting patterns vs. computational predictions) be resolved?
- Methodological Answer :
- Stepwise Approach :
Validate instrument calibration using standards (e.g., ethylbenzene for ¹H NMR).
Re-run experiments under higher resolution (e.g., 600 MHz NMR) to resolve overlapping signals.
Compare with DFT-simulated spectra (Gaussian 16, B3LYP/6-311++G** basis set). Discrepancies may arise from solvent effects or conformational dynamics .
Q. What in vitro models are suitable for studying metabolic pathways of this polyhalogenated benzyl alcohol?
- Methodological Answer :
- Model Systems : Use human liver microsomes (HLMs) or cytochrome P450 isoforms (e.g., CYP2E1) to identify phase I metabolites. Incubate with NADPH and analyze via LC-QTOF-MS.
- Key Metabolites : Expect hydroxylation at the benzyl position or demethylation. Fluorine atoms resist metabolic cleavage, but chlorine may undergo glutathione conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
